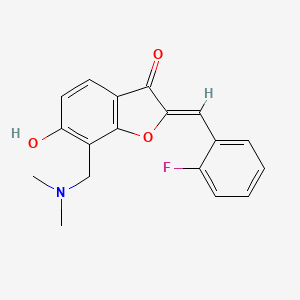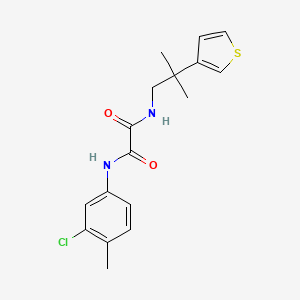![molecular formula C21H14N4O2S B2789435 N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105207-70-2](/img/structure/B2789435.png)
N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, commonly known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of histone acetyltransferase enzymes, which play a critical role in gene expression and regulation. CPTH6 has been shown to have promising effects in various scientific research applications, including cancer therapy, neurodegenerative diseases, and inflammation.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves the reaction of 4-cyanobenzoyl chloride with 2-amino-4-oxo-7-phenylthieno[3,2-d]pyrimidine to form N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.
Starting Materials
4-cyanobenzoyl chloride, 2-amino-4-oxo-7-phenylthieno[3,2-d]pyrimidine, Triethylamine, Methanol, Chloroform, Sodium bicarbonate, Wate
Reaction
Step 1: Dissolve 2-amino-4-oxo-7-phenylthieno[3,2-d]pyrimidine in chloroform and add triethylamine. Stir the mixture for 30 minutes., Step 2: Add 4-cyanobenzoyl chloride to the mixture and stir for 2 hours at room temperature., Step 3: Add methanol to the mixture and stir for 30 minutes., Step 4: Add sodium bicarbonate to the mixture and stir for 30 minutes., Step 5: Extract the mixture with chloroform and wash with water., Step 6: Dry the organic layer with anhydrous sodium sulfate., Step 7: Evaporate the solvent and purify the product by column chromatography to obtain N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.
Wirkmechanismus
CPTH6 works by inhibiting the activity of histone acetyltransferase enzymes, which are responsible for adding acetyl groups to histone proteins. This process plays a critical role in gene expression and regulation. By inhibiting this process, CPTH6 can alter the expression of genes involved in various biological processes, including cell growth, proliferation, and differentiation.
Biochemische Und Physiologische Effekte
CPTH6 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPTH6 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and administer to cells or animals. It has also been extensively studied, and its mechanism of action is well understood. However, CPTH6 has some limitations for lab experiments. It is a potent inhibitor of histone acetyltransferase enzymes, which play a critical role in gene expression and regulation. Therefore, it can have off-target effects and alter the expression of genes not involved in the biological process of interest.
Zukünftige Richtungen
There are several future directions for the study of CPTH6. One area of research is to investigate the potential use of CPTH6 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is to investigate the potential use of CPTH6 in treating other diseases, such as autoimmune diseases and metabolic disorders. Additionally, future research could focus on developing more potent and selective inhibitors of histone acetyltransferase enzymes, with fewer off-target effects.
Wissenschaftliche Forschungsanwendungen
CPTH6 has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications of CPTH6 is in cancer therapy. It has been shown to inhibit the growth of cancer cells by blocking the activity of histone acetyltransferase enzymes, which are essential for cancer cell growth and proliferation. CPTH6 has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c22-10-14-6-8-16(9-7-14)24-18(26)11-25-13-23-19-17(12-28-20(19)21(25)27)15-4-2-1-3-5-15/h1-9,12-13H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLSQRKZBOYLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2789353.png)
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789355.png)
![ethyl 2-(2-((1-(2-(2-fluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2789356.png)
![(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol](/img/structure/B2789357.png)
methanone](/img/structure/B2789359.png)

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2789362.png)
![3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2789368.png)

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2789372.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2789373.png)
![2-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2789374.png)
![3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2789375.png)